molecular formula C9H5ClFNO B3043736 2-Chloro-4-fluorobenzoylacetonitrile CAS No. 914636-68-3

2-Chloro-4-fluorobenzoylacetonitrile

Cat. No.: B3043736
CAS No.: 914636-68-3
M. Wt: 197.59 g/mol
InChI Key: MIOTWPYHVPCPKT-UHFFFAOYSA-N
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Description

2-Chloro-4-fluorobenzoylacetonitrile is an organic compound with the molecular formula C9H5ClFNO It is a derivative of benzoylacetonitrile, where the benzene ring is substituted with chlorine and fluorine atoms at the 2 and 4 positions, respectively

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Chloro-4-fluorobenzoylacetonitrile are not fully understood yet. It is known that the compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .

Cellular Effects

The effects of this compound on cells and cellular processes are currently under investigation. Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully elucidated. It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Dosage Effects in Animal Models

Metabolic Pathways

The metabolic pathways involving this compound are not well-understood. It is possible that it interacts with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-characterized. It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not well-known. Future studies could investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-fluorobenzoylacetonitrile typically involves the reaction of 2-chloro-4-fluorobenzaldehyde with acetonitrile in the presence of a base. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-fluorobenzoylacetonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

    Nucleophilic Substitution: Formation of substituted benzoylacetonitriles.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

Scientific Research Applications

2-Chloro-4-fluorobenzoylacetonitrile has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical properties.

    Material Science: Used in the preparation of novel materials with specific properties.

Comparison with Similar Compounds

    2-Chloro-4-fluorobenzonitrile: Similar structure but lacks the acetonitrile group.

    4-Chloro-2-fluorobenzoylacetonitrile: Similar but with different positions of chlorine and fluorine.

    2-Chloro-4-fluorobenzaldehyde: Precursor in the synthesis of 2-Chloro-4-fluorobenzoylacetonitrile.

Uniqueness: this compound is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

3-(2-chloro-4-fluorophenyl)-3-oxopropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFNO/c10-8-5-6(11)1-2-7(8)9(13)3-4-12/h1-2,5H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOTWPYHVPCPKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701257390
Record name 2-Chloro-4-fluoro-β-oxobenzenepropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701257390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914636-68-3
Record name 2-Chloro-4-fluoro-β-oxobenzenepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914636-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-fluoro-β-oxobenzenepropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701257390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The product was prepared according to the general procedure for aminopyrazole synthesis (route A1) from 2-chloro-4-fluoro-benzoic acid methyl ester (0.7 g, 3.7 mmol, 1.0 eq). The crude product was extracted with DCM and used in the following step without further purification (0.4 g, yield: 60%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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